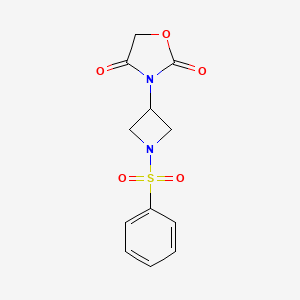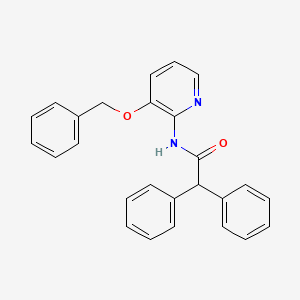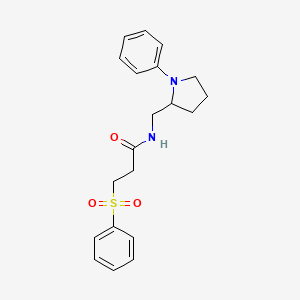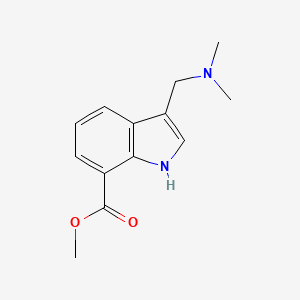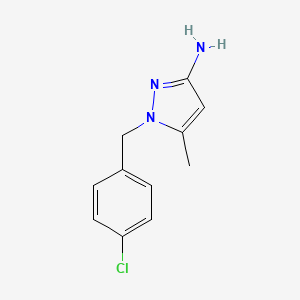
1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine” is likely an organic compound consisting of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 5-position and a 4-chlorobenzyl group at the 1-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a 4-chlorobenzyl chloride with a 5-methyl-1H-pyrazol-3-amine . This is a hypothetical pathway and the actual synthesis could be different.Molecular Structure Analysis
The molecular structure of this compound would likely show a pyrazole ring substituted with a methyl group and a 4-chlorobenzyl group. The presence of the nitrogen atoms in the pyrazole ring and the chlorine atom in the 4-chlorobenzyl group could result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by the functional groups present in the molecule. The pyrazole ring, being a heterocycle, might undergo reactions at the nitrogen atoms. The 4-chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar pyrazole ring and the 4-chlorobenzyl group could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is used in the synthesis of various pyrazole derivatives. These derivatives have been synthesized, characterized, and explored for their biological activities, including antitumor, antifungal, and antibacterial pharmacophore sites. The structures of these compounds are identified through techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical calculations on physical and chemical properties support their potential biological activity against breast cancer and microbes (A. Titi et al., 2020).
Reactivity and Applications
The compound's reactivity has been explored through nucleophilic substitution reactions, yielding 5-alkyl amino and thioether pyrazoles under mild conditions with high yields. This showcases its versatility in synthesizing structurally diverse pyrazoles with potential applications in drug development and other chemical industries (S. Sakya & Bryson Rast, 2003).
Tautomerism Studies
Studies on disubstituted 1H-pyrazoles, which include derivatives like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, reveal insights into annular tautomerism. These investigations employ X-ray, theoretical calculations, NMR, and FT-IR methods, providing detailed understanding of structural dynamics, which is crucial for designing compounds with specific biological activities (Anna Kusakiewicz-Dawid et al., 2019).
Mechanistic Insights
Mechanistic studies of 1-aza-2-azoniaallene salts derived from compounds like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine have led to the development of intramolecular C-H amination reactions. This mechanism facilitates the formation of pyrazolines with high yields, demonstrating the compound's utility in creating complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry (Xin Hong et al., 2015).
Biological Activities
The synthesis of azetidine-2-one derivatives of 1H-benzimidazole, utilizing 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, has shown significant antimicrobial and cytotoxic activities. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (M. Noolvi et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCarbonic Anhydrase 13 , a protein that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
hydrogen bonding and van der Waals interactions . The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach its target .
Biochemical Pathways
Given its potential interaction with carbonic anhydrase 13, it may influencecarbon dioxide transport and pH regulation within the body .
Pharmacokinetics
The presence of the chlorobenzyl group may enhance itslipophilicity , potentially improving its absorption and distribution within the body
Result of Action
If it does indeed interact with carbonic anhydrase 13, it could potentially influencecarbon dioxide transport and pH regulation within cells .
Action Environment
The action, efficacy, and stability of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other competing molecules , and the temperature . The chlorobenzyl group in the compound may enhance its stability in a lipid environment, such as a cell membrane .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBNFAAJDMVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

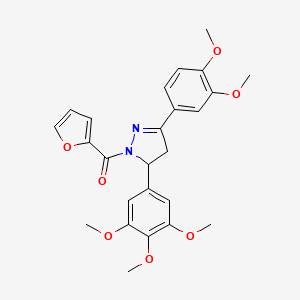
![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)
![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
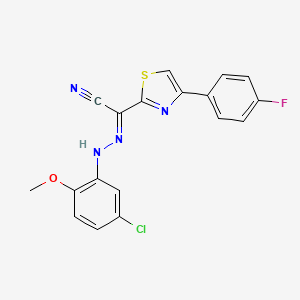
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)

